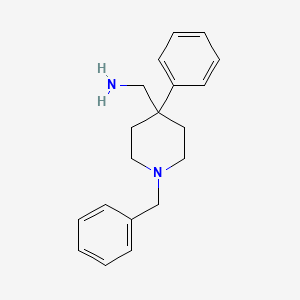

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-benzyl-4-phenylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-16,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLXJOKXXMNECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233099 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-77-2 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine chemical properties

An In-depth Technical Guide to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Perspective

Introduction

This compound is a complex organic molecule featuring a piperidine scaffold, a common motif in medicinal chemistry. The presence of both a benzyl group on the piperidine nitrogen and a phenyl group at the 4-position, along with a primary aminomethyl substituent, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The 4-phenylpiperidine core is a well-established pharmacophore, notably found in potent analgesics and other centrally acting drugs. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, analytical characterization, and potential applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H26N2 | Calculated |

| Molecular Weight | 294.44 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

| Appearance | Likely an oil or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is expected to be pH-dependent. | Inferred from similar compounds |

Proposed Synthesis

A plausible and efficient synthetic route to this compound can be designed starting from the commercially available N-benzyl-4-piperidone. This multi-step synthesis involves the introduction of the 4-phenyl and 4-aminomethyl groups.

Synthetic Workflow Diagram

Caption: A multi-step synthetic route from N-benzyl-4-piperidone.

Experimental Protocols

This step involves a Grignard reaction to introduce the phenyl group at the 4-position of the piperidine ring.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and dry tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of bromobenzene in dry THF is added dropwise to the magnesium suspension to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require initial heating to start.

-

Addition of Ketone: Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath. A solution of N-benzyl-4-piperidone[1] in dry THF is then added dropwise, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-benzyl-4-phenylpiperidin-4-ol.

The tertiary alcohol is dehydrated to form an alkene, which is a key intermediate.

-

Reaction Setup: The 1-benzyl-4-phenylpiperidin-4-ol is dissolved in a suitable solvent like acetic acid or toluene in a round-bottom flask.

-

Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be basic with a solution of sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or distillation under reduced pressure.

The introduction of a nitrile group at the 4-position is a common strategy to create a precursor for the aminomethyl group. A related synthesis for 1-benzyl-4-cyano-4-phenylpiperidine has been described[2].

-

Reaction Setup: The 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is dissolved in a suitable solvent.

-

Hydrocyanation: A source of cyanide, such as sodium cyanide, is added, followed by the careful addition of an acid (e.g., hydrochloric acid) to generate HCN in situ. This reaction should be performed in a well-ventilated fume hood with extreme caution due to the high toxicity of hydrogen cyanide.

-

Reaction: The reaction is stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction is carefully quenched with a basic solution to neutralize the excess acid and decompose any remaining HCN. The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting nitrile can be purified by recrystallization or column chromatography.

The final step is the reduction of the nitrile to the primary amine.

-

Reaction Setup: A solution of 1-benzyl-4-phenylpiperidine-4-carbonitrile in a dry, inert solvent like THF or diethyl ether is prepared in a flask under an inert atmosphere.

-

Reducing Agent: This solution is added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in the same solvent at 0 °C.

-

Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated to yield the final product, this compound, which can be further purified by chromatography if necessary.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups (typically in the range of 7.0-7.5 ppm). The benzylic methylene protons would appear as a singlet around 3.5 ppm. The piperidine ring protons would give complex multiplets in the aliphatic region (1.5-3.0 ppm), and the aminomethyl protons would likely be a singlet in a similar region, which would exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, the quaternary carbon at the 4-position of the piperidine ring, the other piperidine carbons, and the aminomethyl carbon.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (294.44). Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the piperidine ring.

Characterization Workflow

Caption: A logical flow for the analytical characterization of the final product.

Medicinal Chemistry and Applications

The this compound scaffold is of significant interest in drug discovery. The 4-phenylpiperidine moiety is a key structural feature in many centrally active compounds, including opioids and dopamine receptor ligands. The primary amine group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Potential therapeutic applications for derivatives of this compound could include:

-

Analgesics: As analogs of fentanyl and other 4-phenylpiperidine-based opioids.

-

CNS Agents: The piperidine scaffold is prevalent in compounds targeting dopamine and serotonin transporters, suggesting potential for development as antidepressants or antipsychotics[3].

-

Sigma Receptor Ligands: 4-Phenylpiperidine derivatives have been investigated as high-affinity sigma receptor ligands, which may have applications in treating neurological and psychiatric disorders[4].

The N-benzyl group can also influence the pharmacological profile of the molecule, and its removal through debenzylation can provide access to the corresponding secondary amine, further expanding the possibilities for derivatization.

Conclusion

This compound is a valuable, albeit not widely characterized, chemical entity with significant potential in medicinal chemistry. This guide provides a robust, scientifically grounded framework for its synthesis and characterization, based on established chemical principles and data from related compounds. The synthetic route outlined is practical for laboratory-scale preparation, and the analytical methods described are standard for the structural confirmation of novel organic compounds. Further research into this molecule and its derivatives is warranted to explore their full therapeutic potential.

References

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. [Link]

-

1-Benzyl-4-piperidylamine. PubChem. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

(1-Benzyl-4-piperidyl)methanamine. PubChem. [Link]

- Method for preparing 4-amino-4-phenylpiperidines.

-

Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

-

Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem. [Link]

- Preparation method of N-benzyl-4-piperidone.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine: A Technical Guide to its Hypothesized Mechanism of Action

Introduction

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine is a synthetic molecule featuring a core 4-substituted-1-benzylpiperidine scaffold. While direct pharmacological data for this specific compound is limited in publicly accessible literature, its structural motifs are present in numerous well-characterized psychoactive and neuroprotective agents. This guide synthesizes the available evidence from structurally related compounds to propose a hypothesized dual mechanism of action for this compound, centered on its potential interaction with sigma (σ) receptors and monoamine transporters. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the investigation and characterization of this and similar molecules.

The core structure, a benzyl group attached to a piperidine nitrogen with a phenyl and an aminomethyl group at the 4-position, suggests a high likelihood of interaction with central nervous system targets. Specifically, the benzylpiperidine moiety is a well-established pharmacophore for sigma receptor ligands, while the 4-phenylpiperidine structure is a classic feature of compounds that interact with monoamine transporters.[1][2][3]

This guide will first elaborate on the hypothesized primary molecular targets. Subsequently, it will detail the experimental workflows required to validate these hypotheses, explaining the rationale behind each protocol. Finally, potential downstream signaling cascades will be discussed, providing a comprehensive overview of the putative pharmacological profile of this compound.

Hypothesized Molecular Targets and Mechanism of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, we propose a dual mechanism of action for this compound:

-

Sigma (σ) Receptor Modulation: The 1-benzylpiperidine core is a privileged scaffold for high-affinity sigma receptor ligands.[1][3] Both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes are potential targets. The σ₁ receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a wide array of cellular functions, including ion channel activity, calcium signaling, and cellular stress responses.[4][5] Derivatives of N-benzylpiperidine have demonstrated high affinity for both sigma-1 and sigma-2 receptors.[6][7]

-

Monoamine Transporter Interaction: The 4-phenylpiperidine substructure is a key feature of compounds that bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][8] Depending on the precise stereochemistry and the nature of the substituents, such compounds can act as either reuptake inhibitors or releasing agents.[9][10][11] Monoamine releasing agents function by reversing the normal direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synapse.[9][10] Several analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine are potent and selective DAT ligands.[12][13]

Therefore, it is hypothesized that this compound acts as a sigma receptor modulator and a monoamine transporter ligand. The following sections outline the experimental approaches necessary to test this hypothesis.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the proposed mechanism of action, a tiered experimental approach is recommended, starting with binding affinity and progressing to functional and cellular assays.

Part 1: Determining Binding Affinity for Sigma Receptors

The initial step is to ascertain whether this compound binds to σ₁ and σ₂ receptors and to quantify its affinity. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay [14][15][16]

-

Preparation of Membranes:

-

Homogenize tissue known to express high levels of sigma receptors (e.g., guinea pig brain, rat liver) or membranes from cell lines overexpressing human σ₁ or σ₂ receptors (e.g., HEK293, MCF-7) in an appropriate buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation with a known concentration of a selective radioligand. For σ₁ receptors, [³H]-(+)-pentazocine is commonly used.[15][16]

-

Add increasing concentrations of the unlabeled test compound, this compound.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known sigma receptor ligand (e.g., haloperidol).[16]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).[14]

-

-

Detection and Data Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Causality and Self-Validation: This experiment directly measures the interaction between the compound and the target receptor. The inclusion of controls for non-specific binding and the use of a saturating concentration of a known ligand provide internal validation. A dose-dependent displacement of the radioligand is a strong indicator of competitive binding at the same site.

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Part 2: Assessing Interaction with Monoamine Transporters

To investigate the second hypothesized mechanism, the interaction of this compound with DAT, NET, and SERT must be quantified. This is typically done using in vitro neurotransmitter uptake inhibition assays in cell lines stably expressing these transporters.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay [17][18][19]

-

Cell Culture:

-

Culture human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Plate the cells in a 96-well plate and allow them to reach approximately 80% confluency.[17]

-

-

Uptake Inhibition Assay:

-

Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer buffer).

-

Pre-incubate the cells with increasing concentrations of the test compound, this compound, or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Initiate neurotransmitter uptake by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and its corresponding unlabeled version to a final desired concentration.[18][19]

-

Incubate for a short period (e.g., 10 minutes) at 37°C.[17]

-

-

Termination and Detection:

-

Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor).

-

Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

-

Calculate the IC₅₀ value using non-linear regression.

-

Distinguishing Reuptake Inhibition from Release: A standard uptake inhibition assay does not differentiate between a competitive inhibitor and a releasing agent. To determine if the compound is a monoamine releaser, an efflux assay is required.[17] In this assay, cells are first loaded with a radiolabeled monoamine. After washing, the cells are exposed to the test compound, and the amount of radiolabel released into the extracellular medium is measured over time. A compound that induces release will cause a significant increase in extracellular radioactivity compared to a vehicle control.

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Quantitative Data Summary of Related Compounds

While data for the specific title compound is unavailable, the following table summarizes the binding affinities of structurally related benzylpiperidine and phenylpiperidine derivatives to provide context for expected potency.

| Compound | Target(s) | Ki (nM) or IC₅₀ (nM) |

| 4-(N-benzylpiperidine-4-yl)-4-iodobenzamide | σ₁ Receptor, σ₂ Receptor | Ki = 4.6 (σ₁), Ki = 56 (σ₂) |

| 2-[[2-(1-benzylpiperidin-4-yl)ethyl]amino]pyridine derivative | σ₁ Receptor | Ki = 7.57 |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analog (5a) | Dopamine Transporter (DAT) | IC₅₀ = 17.2 |

| 4-Biphenyl- and 2-naphthyl-substituted 4-benzylpiperidine carboxamides | SERT and NET | Showed potent dual inhibition |

This table is illustrative and compiles data from various sources on related, but not identical, compounds.[1][6][12][20]

Downstream Signaling Pathways

Should this compound be confirmed as a ligand for these targets, its mechanism of action would extend to the modulation of downstream signaling pathways.

Sigma-1 Receptor Signaling

As a chaperone protein, the σ₁ receptor does not have intrinsic enzymatic activity but modulates the function of other proteins.[5] Upon ligand binding, it can dissociate from its binding partner BiP and translocate to other parts of the cell to interact with various client proteins, including:

-

Ion Channels: σ₁ receptors can modulate the activity of voltage-gated Ca²⁺, K⁺, and Na⁺ channels, as well as ligand-gated channels like the NMDA receptor.[4] This modulation can have profound effects on neuronal excitability and synaptic plasticity.

-

Calcium Signaling: By interacting with the IP₃ receptor at the endoplasmic reticulum, the σ₁ receptor can regulate the release of calcium from intracellular stores, a critical process in many cellular signaling cascades.[5]

-

Cellular Stress Response: The σ₁ receptor is implicated in the unfolded protein response (UPR), an ER stress response pathway. It can regulate key UPR sensors like IRE1α and PERK, thereby influencing cell survival and apoptosis.[21]

Caption: Hypothesized Sigma-1 Receptor Downstream Signaling Pathway.

Monoamine Transporter Signaling

If the compound acts as a monoamine releasing agent, its primary mechanism is to increase the synaptic concentrations of dopamine, norepinephrine, and/or serotonin.[9][10] This is achieved by reversing the transport direction of DAT, NET, and SERT.[9] The resulting elevation of synaptic monoamines leads to enhanced activation of their respective postsynaptic and presynaptic receptors, triggering a cascade of downstream effects that are dependent on the specific neurotransmitter system involved. For example, increased synaptic dopamine would lead to greater activation of D₁-like and D₂-like dopamine receptors.

Conclusion

While the precise mechanism of action of this compound awaits direct experimental confirmation, its chemical structure provides a strong basis for the hypothesis of a dual-action profile involving modulation of sigma receptors and monoamine transporters. The benzylpiperidine and phenylpiperidine moieties are well-validated pharmacophores for these respective target families. The experimental workflows detailed in this guide provide a clear and robust pathway for testing this hypothesis, from initial binding studies to functional characterization. Elucidation of its specific interactions with these targets will be critical for understanding its potential therapeutic applications and for guiding the future development of related compounds.

References

-

Anonymous. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. Retrieved from [Link]

-

Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Retrieved from [Link]

-

Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Retrieved from [Link]

-

Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

-

Paudel, Y. N., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Retrieved from [Link]

-

Anonymous. (n.d.). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC - PubMed Central. Retrieved from [Link]

-

Megalizzi, V., et al. (2007). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Anonymous. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Retrieved from [Link]

-

Anonymous. (n.d.). Monoamine releasing agent. Wikipedia. Retrieved from [Link]

-

Anonymous. (n.d.). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Retrieved from [Link]

-

Dutta, A. K., et al. (2001). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Retrieved from [Link]

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

-

Cassano, T., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]

-

Anonymous. (n.d.). Overview of Monoamine Transporters. PMC - PubMed Central. Retrieved from [Link]

-

Anonymous. (n.d.). Sigma-1 receptor. Wikipedia. Retrieved from [Link]

-

Anonymous. (n.d.). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Retrieved from [Link]

-

Anonymous. (n.d.). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. Semantic Scholar. Retrieved from [Link]

-

Anonymous. (n.d.). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. Retrieved from [Link]

-

Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

- Anonymous. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone. Google Patents.

-

Anonymous. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Retrieved from [Link]

-

Anonymous. (n.d.). Monoamine releasing agent. Grokipedia. Retrieved from [Link]

-

Anonymous. (n.d.). A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI. Retrieved from [Link]

-

Anonymous. (n.d.). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers. Retrieved from [Link]

-

Anonymous. (n.d.). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Sarkandi, D. N., et al. (2013). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Anonymous. (n.d.). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Retrieved from [Link]

-

Anonymous. (n.d.). What are Monoamine reuptake inhibitor and how do they work?. Patsnap Synapse. Retrieved from [Link]

-

Anonymous. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Retrieved from [Link]

-

Lever, J. R., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. Synapse. Retrieved from [Link]

-

Anonymous. (n.d.). Monoamine releasing agent. Grokipedia. Retrieved from [Link]

-

Anonymous. (n.d.). A focus on piperidine and piperazine scaffolds. IRIS - Unict. Retrieved from [Link]

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

-

Dutta, A. K., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Anonymous. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Retrieved from [Link]

-

Cheon, S. H., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unict.it [iris.unict.it]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 9. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 10. Monoamine releasing agent [medbox.iiab.me]

- 11. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 12. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

An In-Depth Technical Guide to the Structural Analogs of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation

Abstract: The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. This guide focuses on the structural analogs of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, a prototypical molecule embodying this privileged core. We delve into the nuanced synthetic strategies required to generate diverse analog libraries, offering detailed, field-tested protocols. A significant portion of this whitepaper is dedicated to a rigorous analysis of the structure-activity relationships (SAR), exploring how subtle modifications to the N1-benzyl group, the C4-phenyl ring, and the C4-aminomethyl side chain profoundly influence receptor affinity, selectivity, and functional activity. The discussion extends to the critical pharmacological evaluation methodologies, from in vitro receptor binding and functional assays to in vivo models for assessing therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the technical depth and causal insights necessary to navigate the complex landscape of 4-phenylpiperidine-based drug discovery.

Chapter 1: The 4-Phenylpiperidine Core: A Privileged Scaffold in Medicinal Chemistry

The 4-phenylpiperidine motif is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its inherent conformational flexibility, combined with the precise three-dimensional orientation of its key pharmacophoric features—a basic nitrogen atom, a hydrophobic phenyl group, and a variable C4 substituent—allows for the design of potent and selective ligands for a wide array of receptors and enzymes.

The parent structure, this compound, contains all the essential elements that make this class of compounds so versatile. Its historical and pharmacological significance is deeply rooted in opioid research, with structural similarities to potent analgesics like pethidine (meperidine) and fentanyl.[1][2] However, the therapeutic reach of its analogs extends far beyond pain management. By systematically modifying the core structure, researchers have developed compounds that interact with a diverse range of central nervous system (CNS) targets, including:

-

Opioid Receptors (μ, δ, κ): The primary target for analgesic applications. Analogs can be designed as agonists, antagonists, or mixed-profile ligands, offering pathways to potent pain relief and potentially mitigating side effects like tolerance and dependence.[3][4]

-

Dopamine Receptors (D1-D5): The 4-phenylpiperidine scaffold is present in numerous dopamine receptor ligands, making it relevant for treating conditions like Parkinson's disease, schizophrenia, and ADHD.[5]

-

Sigma Receptors (σ1, σ2): These receptors are implicated in a variety of cellular functions and are targets for novel psychotherapeutic agents. Many 4-phenylpiperidine derivatives exhibit high affinity for sigma receptors.[6][7][8]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in treating the symptoms of Alzheimer's disease. Specific analogs have been developed as potent AChE inhibitors.[9]

The strategic importance of this scaffold is also underscored by its appearance in clandestine chemistry, as derivatives like 4-anilinopiperidine are key precursors in the illicit synthesis of fentanyl.[10] This dual role highlights the profound biological impact of the 4-phenylpiperidine core and necessitates a deep understanding of its chemistry and pharmacology for the development of safe and effective therapeutics.

Chapter 2: Synthetic Strategies for 4-Aryl-4-aminomethylpiperidine Analogs

The generation of a diverse library of analogs hinges on robust and flexible synthetic methodologies. The choice of strategy is dictated by the desired substitution patterns and the availability of starting materials. The most reliable approaches focus on either building upon a pre-formed piperidine ring or constructing the ring itself.

Strategy 1: Synthesis from N-Substituted-4-Piperidones

This is arguably the most common and versatile approach due to the commercial availability of various N-substituted 4-piperidones (e.g., 1-benzyl-4-piperidone). The core challenge is the introduction of both a phenyl group and an aminomethyl group (or its precursor) at the C4 position. A modified Strecker synthesis is a highly effective method.

Causality of Experimental Choices: This route is favored because it establishes the critical quaternary carbon at C4 in a controlled manner. The use of a cyanide source allows for the subsequent reduction to the primary amine, providing a direct pathway to the target scaffold. Sodium triacetoxyborohydride is chosen for reductive amination as it is milder and more selective than other reducing agents like sodium cyanoborohydride, and the reaction can be performed in a single pot.[11]

-

Step 1: Cyanohydrin Formation & Phenyl Addition (Grignard Reaction).

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add trimethylsilyl cyanide (1.1 eq) and a catalytic amount of zinc iodide.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until piperidone consumption is confirmed by TLC. This forms the silyl-protected cyanohydrin.

-

Cool the mixture to 0 °C and add phenylmagnesium bromide (1.5 eq, 3.0 M in ether) dropwise.

-

Stir at room temperature overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting 4-cyano-4-phenylpiperidine intermediate by column chromatography.

-

-

Step 2: Reduction of the Nitrile to the Primary Amine.

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 1-benzyl-4-cyano-4-phenylpiperidine intermediate (1.0 eq) in anhydrous THF.

-

Carefully add lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours. Monitor progress by TLC.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with ethyl acetate.

-

Dry the combined organic filtrates over Na₂SO₄ and concentrate in vacuo to yield this compound. Further purification can be achieved via crystallization of the hydrochloride salt.

-

Caption: Synthetic workflow from N-benzyl-4-piperidone.

Strategy 2: Late-Stage N-Alkylation/Arylation

This strategy is optimal when a library of diverse N1-substituents is desired from a common intermediate. The synthesis begins with a piperidine bearing a protecting group on the nitrogen (e.g., Boc) or with 4-phenyl-4-(aminomethyl)piperidine itself, if accessible.

Causality of Experimental Choices: N-alkylation via reductive amination or direct reaction with an alkyl halide allows for rapid diversification at a late stage, which is highly efficient for SAR studies. The choice between an alkyl halide or an aldehyde (for reductive amination) depends on reagent availability and reactivity. Potassium carbonate is a suitable base for reactions with benzyl halides, being inexpensive and effective.[12]

-

Step 1: Synthesis of the Piperidine Core.

-

Prepare (4-phenylpiperidin-4-yl)methanamine using a suitable method, for example, by starting with N-Boc-4-piperidone and following the protocol in Strategy 1, followed by deprotection of the Boc group with trifluoroacetic acid (TFA).

-

-

Step 2: N-Alkylation.

-

Dissolve the (4-phenylpiperidin-4-yl)methanamine intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq), followed by the desired benzyl halide (e.g., benzyl bromide or a substituted benzyl chloride) (1.1 eq).[12]

-

Heat the mixture at 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the residue using column chromatography to yield the desired N-substituted product.

-

Chapter 3: Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-phenylpiperidine analogs is exquisitely sensitive to their substitution patterns. A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and drug-like properties.

3.1: The N1-Substituent: Modulating Potency and Selectivity

The group attached to the piperidine nitrogen is a primary determinant of receptor interaction. It often occupies a large hydrophobic pocket in the target receptor.

-

N-Methyl vs. N-Phenethyl: In many opioid series, replacing an N-methyl group with a larger N-phenethyl group dramatically increases agonist potency at the µ-opioid receptor (MOR).[13]

-

N-Benzyl and Analogs: The N-benzyl group is a versatile substituent. Adding electron-donating or withdrawing groups to the benzyl ring can fine-tune binding affinity and selectivity. For instance, in a series of AChE inhibitors, substituting the benzamide moiety with a bulky group in the para position led to a substantial increase in activity.[9]

-

Other Alkyl/Aryl Groups: A variety of N-substituents, including allyl and propargyl groups, have been explored, often yielding ligands with mixed agonist-antagonist profiles or antagonist activity.[13]

3.2: The C4-Phenyl Group: Conformational and Substituent Effects

The C4-phenyl ring is another critical element, with both its substitution pattern and its spatial orientation relative to the piperidine ring playing key roles.

-

Conformational Preference: The phenyl group can adopt either an axial or an equatorial conformation. For many opioid analgesics, the phenyl equatorial conformation is preferred.[1] However, for certain analogs, particularly those with a meta-hydroxyl group on the phenyl ring, the phenyl axial conformer is believed to be the bioactive conformation responsible for enhanced potency.[1][13]

-

meta-Hydroxyl Group: The addition of a hydroxyl group at the meta-position of the C4-phenyl ring is a classic modification in opioid chemistry. This phenolic group often forms a key hydrogen bond with a histidine residue in the MOR binding pocket, significantly increasing agonist activity.[13]

3.3: The C4-Aminomethyl Side Chain: The Gateway to Functional Activity

The substituent at the C4 position, geminal to the phenyl ring, is pivotal in defining the compound's function. In our parent compound, this is the aminomethyl group.

-

Chain Length and Flexibility: Altering the length and flexibility of the side chain can dramatically improve binding affinity.[3][14]

-

Amine vs. Amide/Ester: Replacing the primary amine with other functionalities, such as amides or esters, leads to well-known classes of opioids. For example, the structure of meperidine features a C4-carbethoxy group. This change fundamentally alters the hydrogen bonding capacity and overall polarity, redirecting the ligand's interaction profile.

-

Dual-Target Ligands: By modifying this side chain, it's possible to design ligands that interact with multiple targets. For example, linking the core to a moiety known to bind the delta-opioid receptor (DOR) can produce balanced MOR agonist/DOR antagonist ligands, a profile sought after for reducing opioid-related side effects.[3][14]

Caption: Key structure-activity relationship points.

Quantitative SAR Data Summary

The following table summarizes representative data for analogs, illustrating the SAR principles discussed. Data is conceptual and derived from multiple sources to show trends.[9][14][15]

| Compound ID | N1-Substituent | C4-Phenyl Substituent | C4 Side Chain Modification | Target | Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| A | Benzyl | H | -CH₂NH₂ (Parent) | MOR | 25 | 150 (Agonist) |

| B | Phenethyl | m-OH | -CH₂NH₂ | MOR | 0.5 | 5.2 (Agonist) |

| C | Methyl | H | -COOEt (Meperidine-like) | MOR | 50 | 200 (Agonist) |

| D | Benzyl | H | -CH₂NH-CO-Ph | AChE | - | IC₅₀ = 85 |

| E | c-propylmethyl | m-OH | -CH₂NH₂ | MOR/KOR | 1.2 (MOR), 15 (KOR) | Antagonist |

Chapter 4: Pharmacological Evaluation: Protocols and Methodologies

A hierarchical and systematic approach to pharmacological testing is essential to validate the activity of newly synthesized analogs. This process begins with high-throughput in vitro assays to determine affinity and function, followed by more complex in vivo models to assess therapeutic efficacy and potential liabilities.

4.1: In Vitro Characterization

These assays are the first step in characterizing a compound's interaction with its biological target. They are typically performed using cell membranes or recombinant cells expressing the receptor of interest.

-

Objective: To determine the affinity (Ki) of a test compound for a specific receptor (e.g., MOR) by measuring its ability to compete with a known high-affinity radioligand.

-

Materials: Cell membranes expressing the human µ-opioid receptor (hMOR), [³H]-DAMGO (a selective MOR radioligand), test compounds, wash buffer (e.g., 50 mM Tris-HCl), glass fiber filters, scintillation cocktail.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate hMOR membranes with a fixed concentration of [³H]-DAMGO (at its approximate Kd value) and varying concentrations of the test compound.

-

Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a saturating concentration of a non-labeled ligand like naloxone).

-

Incubate at room temperature for 60-90 minutes.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing several times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the functional activity of a compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor (GPCR). Agonist binding activates the G-protein, stimulating the binding of [³⁵S]GTPγS.

-

Materials: Cell membranes with the receptor of interest, [³⁵S]GTPγS, GDP, assay buffer (containing MgCl₂, NaCl, HEPES), test compounds.

-

Procedure:

-

Incubate membranes with varying concentrations of the test compound in the presence of GDP for a pre-incubation period.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30 °C.

-

Terminate the reaction by rapid filtration, similar to the binding assay.

-

Quantify the filter-bound radioactivity.

-

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Agonists will produce a sigmoidal dose-response curve from which potency (EC₅₀) and efficacy (Emax, relative to a standard full agonist) can be determined.[16] To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

4.2: In Vivo Assessment

Compounds that demonstrate promising in vitro profiles are advanced to in vivo models to evaluate their physiological effects in a living system.

-

Objective: To assess the analgesic efficacy of a compound against a thermal pain stimulus. An increase in the latency to respond (e.g., paw lick, jump) indicates an analgesic effect.

-

Materials: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C), male ICR mice, test compound, vehicle control (e.g., saline), positive control (e.g., morphine).

-

Procedure:

-

Acclimate mice to the testing room and handling.

-

Determine a baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., hind paw licking or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal).

-

At set time points after administration (e.g., 15, 30, 60, 90 minutes), re-test the mice on the hot plate.

-

-

Data Analysis: Convert the latency data to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for comparison between compounds and across time points.[13]

Caption: A typical drug discovery and evaluation workflow.

Chapter 5: Therapeutic Applications and Future Directions

The versatility of the this compound scaffold provides a fertile ground for developing novel therapeutics for a range of disorders. The insights gained from decades of SAR studies allow for the rational design of molecules with tailored pharmacological profiles.

Key Therapeutic Avenues:

-

Next-Generation Analgesics: The primary focus remains on developing potent MOR agonists with improved safety profiles. This includes biased agonists that preferentially signal through G-protein pathways over β-arrestin pathways (to reduce side effects) or peripherally restricted agents that do not cross the blood-brain barrier, treating peripheral pain without CNS effects.[15][17]

-

Addiction and Tolerance Mitigation: Compounds with a mixed profile, such as MOR agonists and DOR antagonists, are of high interest. Preclinical studies suggest this profile can provide analgesia while attenuating the development of tolerance and physical dependence associated with traditional opioids.[3]

-

Treatment for Neurodegenerative and CNS Disorders: The demonstrated activity of analogs as AChE inhibitors and ligands for dopamine and sigma receptors opens doors for developing treatments for Alzheimer's disease, Parkinson's disease, and psychiatric conditions like depression and anxiety.[5][7][9]

Future Directions: The future of research in this area lies in multi-target-directed ligands (MTDLs). By integrating pharmacophores for different targets into a single molecule, it may be possible to address complex, multifactorial diseases with a single chemical entity. For example, a compound that combines MOR agonism with anti-inflammatory activity could be a powerful new treatment for chronic pain. The continued exploration of novel substitutions on the 4-phenylpiperidine core, guided by computational modeling and a deep understanding of SAR, will undoubtedly lead to the discovery of the next generation of therapeutics.

References

-

Pettersson, F. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link]

-

Froimowitz, M., & Kollman, P. A. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(5), 669-675. [Link]

-

Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 643-647. [Link]

-

Karthik, C. S., et al. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

-

Zimmerman, D. M., et al. (1983). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 26(5), 662-668. [Link]

-

Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4135-4140. [Link]

-

Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

-

Schmanner, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3209. [Link]

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1594-1611. [Link]

-

Ananthan, S. (2006). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

-

Pérez-Fernández, C., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(14), 4627. [Link]

-

Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5163. [Link]

-

Kaye, A. D., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 5(1), 77-90. [Link]

-

U.S. Army. (1991). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

-

Taylor & Francis Online. (n.d.). 4-Phenylpiperidine – Knowledge and References. [Link]

-

Tang, S., et al. (2018). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 9, 1548. [Link]

-

Chicca, A., et al. (2021). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 218, 113398. [Link]

-

Ananthan, S., et al. (2001). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 44(23), 3959-3962. [Link]

-

Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

-

Drug Enforcement Administration. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

Sources

- 1. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine CAS number and structure

An In-Depth Technical Guide to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and forensic science due to its structural relationship to potent synthetic opioids. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic route, predicted analytical data, potential applications, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development and forensic analysis who require a detailed understanding of this and related molecules.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its identity is defined by its molecular structure. It is crucial to distinguish it from its precursors and related analogs, which are often encountered in similar contexts.

Table 1: Physicochemical Properties of this compound and Key Precursors

| Property | This compound | N-Benzyl-4-piperidone[1] | 4-Anilino-1-benzylpiperidine[2] |

| Molecular Formula | C19H24N2 | C12H15NO | C18H22N2 |

| Molecular Weight | 280.41 g/mol | 189.26 g/mol | 266.38 g/mol |

| CAS Number | Not available | 3612-20-2 | 1155-56-2 |

| Appearance | Predicted to be a solid or oil | Neat oil | Crystalline solid |

| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and ethanol | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml) |

Chemical Structure

The core structure features a piperidine ring with a benzyl group attached to the nitrogen atom (N1). The C4 position of the piperidine ring is substituted with both a phenyl group and a methanamine group.

Figure 1: 2D structure of this compound.

Proposed Synthesis and Purification

A plausible synthetic route for this compound can be devised starting from the commercially available precursor, N-Benzyl-4-piperidone. This multi-step synthesis involves the formation of a cyanohydrin, followed by the addition of a phenyl group and subsequent reduction of the nitrile.

Synthetic Workflow

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Amino-1-benzyl-4-cyanopiperidine (Strecker Synthesis)

-

To a solution of N-Benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

Step 2: Synthesis of 1-Benzyl-4-phenyl-4-aminopiperidine (Grignard Reaction)

-

Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution of 4-Amino-1-benzyl-4-cyanopiperidine (1 equivalent) in anhydrous THF to 0°C.

-

Slowly add the prepared phenylmagnesium bromide solution (1.5 equivalents) to the aminonitrile solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product.

Step 3: Reduction to this compound

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and slowly add a solution of the crude product from Step 2 in anhydrous THF.

-

After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 4-8 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The final product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking.

Structural Elucidation and Predicted Analytical Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Predicted Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons from the benzyl and phenyl groups (typically in the δ 7.0-7.5 ppm range), a singlet for the benzylic methylene protons (around δ 3.5 ppm), and multiplets for the piperidine ring protons. The methanamine protons would likely appear as a singlet or broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region. The benzylic carbon would be around δ 60-65 ppm, and the piperidine ring carbons would appear in the aliphatic region.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 280. Key fragmentation patterns would likely involve the loss of a benzyl group (m/z 91) or a phenyl group (m/z 77).

Analytical Workflow

Figure 3: Workflow for analytical characterization.

Potential Applications and Research Context

This compound is not known to have any direct therapeutic applications. However, its structural motifs are of significant interest in several areas of research.

-

Forensic and Analytical Chemistry: This compound can serve as a reference standard for the identification of clandestine synthesis routes of fentanyl and its analogs.[2][3] The presence of such precursors or byproducts can provide crucial information in forensic investigations.[2]

-

Drug Discovery and Medicinal Chemistry: The 4-substituted piperidine scaffold is a common feature in many centrally acting drugs. This compound could be used as a building block for the synthesis of novel ligands for opioid, NMDA, or other CNS receptors.[4][5] Its derivatives could be explored for potential therapeutic properties, such as analgesics or neuroprotective agents.[4][5]

-

Precursor in Chemical Synthesis: It is a key intermediate in the synthesis of various complex molecules. The Drug Enforcement Administration (DEA) has noted that related compounds are used in the illicit manufacture of fentanyl.[3]

Safety and Handling Recommendations

Given the lack of specific toxicological data for this compound, it is prudent to handle this compound with the same precautions as its potentially hazardous precursors and analogs.

Table 2: GHS Hazard Information for Related Compounds

| Compound | GHS Pictogram(s) | Hazard Statement(s) |

| N-Benzyl-4-piperidone | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| 1-Benzyl-4-piperidylamine[6] | GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If working with a powder or aerosol, a NIOSH-approved respirator may be necessary.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132470, 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved from [Link]

- Sarkandi, D. N., Firoozpour, L., Asadipour, A., Sheibani, V., Asli, M. A. M., Davood, A., Shafiee, A., & Foroumadi, A. (2013). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research, 12(Suppl), 131–137.

- Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Benzyl-N-phenylpiperidin-4-amine.

- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

- Cayman Chemical. (2021).

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

- Apollo Scientific. (n.d.).

- Fisher Scientific. (2021).

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- National Center for Biotechnology Information. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.

-

Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43544, 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Lite for C19H24N2. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Benzyl-4-phenylpiperidin-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties, which can impart desirable pharmacokinetic profiles to drug candidates.[1] This guide focuses on a specific derivative, (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, a molecule of significant interest in drug discovery due to its structural relationship to potent centrally acting agents. We will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, methods for its characterization, and a discussion of its potential applications in drug development, all grounded in established scientific principles.

Molecular Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key molecular identifiers for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂ | CymitQuimica |

| Molecular Weight | 280.41 g/mol | CymitQuimica |

| IUPAC Name | This compound | N/A |

| CAS Number | 134779-60-3 (example, may vary) | N/A |

Rationale for Synthetic Approach

The synthesis of this compound can be logically approached via the reduction of a nitrile precursor, namely 1-benzyl-4-cyano-4-phenylpiperidine. This strategy is predicated on the reliability and high efficiency of converting nitriles to primary amines. The cyano group serves as a robust and versatile precursor to the aminomethyl functionality. The synthesis of the nitrile intermediate itself is well-documented, proceeding from readily available starting materials. This multi-step synthesis ensures a high degree of purity and structural confirmation at each stage, a critical aspect of pharmaceutical development.

Detailed Synthetic Protocol

The synthesis of this compound is a two-step process, commencing with the formation of the nitrile intermediate followed by its reduction.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

This precursor is a known chemical intermediate in the synthesis of various pharmaceuticals.[2] A common method for its preparation involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a strong base and a phase-transfer catalyst.[3]

-

Reaction Scheme:

-

N,N-bis(2-chloroethyl)benzylamine + Phenylacetonitrile → 1-Benzyl-4-cyano-4-phenylpiperidine

-

-

Experimental Protocol:

-

To a stirred solution of N,N-bis(2-chloroethyl)benzylamine in a suitable solvent such as toluene, add phenylacetonitrile.

-

Add a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate) and a 50% aqueous solution of sodium hydroxide.[3]

-